molecular formula C18H22N2O2S B2378023 N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396745-90-6

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2378023
CAS No.: 1396745-90-6
M. Wt: 330.45
InChI Key: DKNCQWHYYXLDPG-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenoxyethyl group, a thiophenyl group, and a piperidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where a phenoxyethyl halide reacts with the piperidine derivative.

    Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
  • N-(2-phenoxyethyl)-4-(furan-3-yl)piperidine-1-carboxamide
  • N-(2-phenoxyethyl)-4-(pyridin-3-yl)piperidine-1-carboxamide

Uniqueness

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or therapeutic potential, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-phenoxyethyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(19-9-12-22-17-4-2-1-3-5-17)20-10-6-15(7-11-20)16-8-13-23-14-16/h1-5,8,13-15H,6-7,9-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNCQWHYYXLDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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